N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound featuring a piperazine-1-carboxamide core substituted with a cyclohexyl group and a pyridazinyl moiety bearing a 2-methylphenyl group.
Properties
IUPAC Name |
N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-7-5-6-10-19(17)20-11-12-21(25-24-20)26-13-15-27(16-14-26)22(28)23-18-8-3-2-4-9-18/h5-7,10-12,18H,2-4,8-9,13-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRDNQJCQUQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PKM-833: FAAH Inhibitor
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] shares the piperazine-1-carboxamide backbone but differs in substituents:
- Key structural distinctions :
- Chroman-4-yl group (electron-withdrawing trifluoromethyl substituent) vs. the target compound’s 2-methylphenylpyridazinyl group.
- Pyridazin-3-yl vs. cyclohexyl as the N-terminal substituent.
- Pharmacological profile :
N-Substituted Pyridin-2-yl Acetamide Derivatives
Compounds from (e.g., 8b–8e ) highlight the impact of varying benzoyl and acetamide substituents on physicochemical properties:
| Compound | Substituents on Piperazine | Melting Point (°C) | Molecular Weight (EI-MS) |
|---|---|---|---|
| 8b | 4-chloro-3-(trifluoromethyl)benzoyl | 241–242 | 530 [M]⁺ |
| 8c | 3,4-difluorobenzoyl | 263–266 | 464 [M]⁺ |
| 8d | 3-methoxybenzoyl | 207–209 | 458 [M]⁺ |
| 8e | 3-(trifluoromethyl)benzoyl | 190–193 | 538 [M]⁺ |
- Key observations: Electron-withdrawing groups (e.g., trifluoromethyl in 8b and 8e) correlate with higher molecular weights and moderate melting points, suggesting balanced solubility and crystallinity.
- Comparison to target compound : The target’s 2-methylphenyl group may confer steric bulk compared to 8b–8e’s benzoyl substituents, possibly affecting binding pocket interactions.
Piperazine Conformation and Hydrogen Bonding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonding in the crystal lattice . This structural rigidity may enhance stability and influence solubility. In contrast, the target compound’s cyclohexyl group could introduce additional conformational flexibility or hydrophobic interactions.
Trifluoromethylphenyl Derivatives in Patent Literature
Compounds from –9, such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine, feature trifluoromethylphenyl groups on the piperazine ring. These substituents are known to enhance metabolic stability and potency in enzyme inhibitors due to their electronegativity and resistance to oxidation . The target compound’s 2-methylphenyl group lacks this electronegativity but may offer improved steric complementarity for certain targets.
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